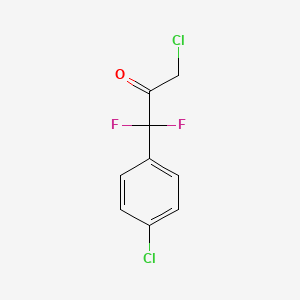![molecular formula C14H16F3NO6 B6231439 ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid CAS No. 502842-32-2](/img/no-structure.png)
ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid (EAAOA) is an organic compound that has been studied for its potential therapeutic and medicinal applications. EAAOA is an amide derivative of an amino acid, and is composed of a carboxylic acid and an amine group. It is a colorless solid with a melting point of about 57-58°C. EAAOA is soluble in water and ethanol, and has a molecular weight of 277.27 g/mol.
作用机制
The exact mechanism of action of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been suggested that ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid may act as an antioxidant by scavenging free radicals. Furthermore, it is believed to have anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators, such as prostaglandins.
Biochemical and Physiological Effects
ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid can inhibit the growth of cancer cells and reduce the production of pro-inflammatory mediators, such as prostaglandins. In addition, it has been shown to have anti-oxidant and anti-microbial properties. Furthermore, it has been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease.
实验室实验的优点和局限性
The major advantage of using ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Furthermore, it is soluble in water and ethanol, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to using ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid in laboratory experiments. For example, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments. In addition, it is not very soluble in lipids, which can limit its use in certain biological experiments.
未来方向
The potential therapeutic applications of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid are still being explored. Future research should focus on further elucidating the biochemical and physiological effects of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid and its mechanism of action. In addition, further studies should be conducted to determine the efficacy and safety of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid in clinical trials. Furthermore, research should focus on developing new synthetic methods for producing ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid, as well as exploring its potential applications in drug delivery systems. Finally, further research should be conducted to explore the potential applications of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid in the treatment of neurological disorders, such as Alzheimer's disease.
合成方法
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid can be synthesized by reacting a mixture of oxalic acid and 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid (ATPP) in aqueous solution. The reaction is carried out in the presence of a base, such as sodium hydroxide, and proceeds in two steps. In the first step, the oxalic acid reacts with the base to form sodium oxalate and hydrogen gas. In the second step, the ATPP reacts with the oxalate to form ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid. The reaction can be catalyzed by adding a small amount of an acid, such as hydrochloric acid.
科学研究应用
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid has been studied for its potential therapeutic and medicinal applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties. In addition, it has been studied for its ability to inhibit the growth of cancer cells. Furthermore, it has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid involves the reaction of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate with oxalic acid.", "Starting Materials": [ "Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate", "Oxalic acid" ], "Reaction": [ "Step 1: Dissolve ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate in a suitable solvent such as ethanol or methanol.", "Step 2: Add oxalic acid to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting precipitate and wash with cold solvent to obtain the desired product, ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid." ] } | |
CAS 编号 |
502842-32-2 |
产品名称 |
ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid |
分子式 |
C14H16F3NO6 |
分子量 |
351.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride](/img/structure/B6231431.png)